![molecular formula C15H10F6O B3031280 Bis[4-(trifluoromethyl)phenyl]methanol CAS No. 22543-52-8](/img/structure/B3031280.png)

Bis[4-(trifluoromethyl)phenyl]methanol

Übersicht

Beschreibung

“Bis[4-(trifluoromethyl)phenyl]methanol” is also known as "4-(三氟甲基)苯甲醇" .

Synthesis Analysis

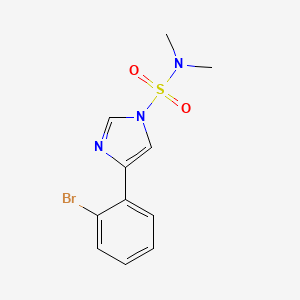

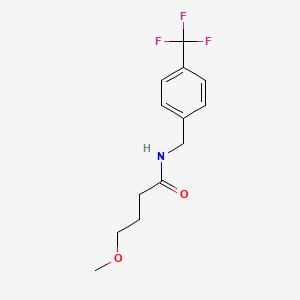

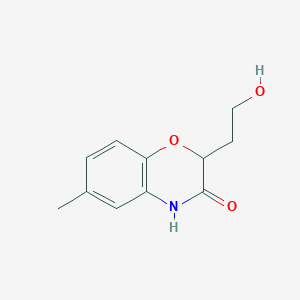

“Bis[4-(trifluoromethyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic .Molecular Structure Analysis

The molecular formula of “Bis[4-(trifluoromethyl)phenyl]methanol” is (FC6H4)2CHOH . The CAS number is 365-24-2 .Chemical Reactions Analysis

“Bis[4-(trifluoromethyl)phenyl]methanol” is used to synthesize aromatic polyethers through nucleophilic aromatic substitution . The free hydroxy groups can be further functionalized for graft polymer with the ‘grafting to’ method .Physical And Chemical Properties Analysis

“Bis[4-(trifluoromethyl)phenyl]methanol” is a solid substance . Its boiling point is 143 °C/3 mmHg (lit.) , and its melting point is 43-45 °C (lit.) .Wissenschaftliche Forschungsanwendungen

- Application: This compound is used as an organocatalyst in organic chemistry . It activates substrates and stabilizes partially developing negative charges in the transition states .

- Method: The compound is used in promoting organic transformations .

- Results: The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

- Application: These derivatives are potent growth inhibitors of drug-resistant bacteria .

- Method: The compounds were synthesized and tested against various strains of bacteria .

- Results: Most of the synthesized compounds inhibited the growth of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some compounds were found to be potent against MRSA persisters .

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

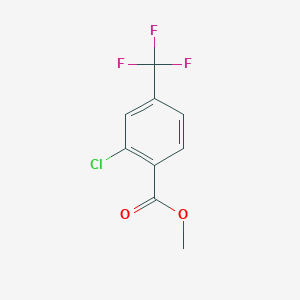

- Application: Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Method: The compounds are synthesized and tested against various strains of pests .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Application: This compound is used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It is also used to synthesize aromatic polyethers through nucleophilic aromatic substitution .

- Method: The compound is used in organic synthesis .

- Results: The compound has been successfully used in the synthesis of various organic compounds .

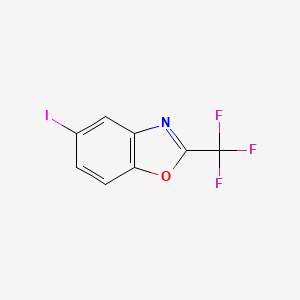

- Application: These compounds are synthesized via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

- Method: The compounds are synthesized via a solvent-controlled process .

- Results: The process resulted in the efficient synthesis of these compounds .

Trifluoromethylpyridines

Bis(4-fluorophenyl)methanol

Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines

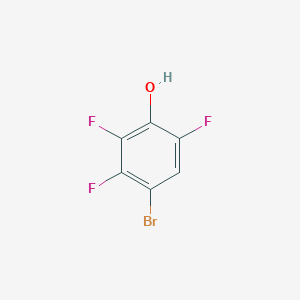

- Application: These derivatives were among the most potent compounds in the series, with MIC values as low as 0.5 µg/mL .

- Method: The compounds were synthesized and tested against various strains of bacteria .

- Results: 4-Bromo-3-chloro-aniline-substituted pyrazole derivative was very effective with MIC values as low as 0.5 μg/mL against S. aureus, including MRSA strains .

Dichloro aniline derivatives

Sulfur-Rich Polyimides Containing Bis(3-(trifluoromethyl)phenyl)thiourea

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bis[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLVYJZPTOWIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344772 | |

| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(trifluoromethyl)phenyl]methanol | |

CAS RN |

22543-52-8 | |

| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)